molecular formula C8H7NaO3S B1324485 Sodium 2-phenylethylene-1-sulphonate CAS No. 2039-44-3

Sodium 2-phenylethylene-1-sulphonate

Cat. No. B1324485
CAS RN: 2039-44-3
M. Wt: 206.2 g/mol
InChI Key: MNCGMVDMOKPCSQ-UHDJGPCESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-phenylethylene-1-sulphonate, also known as Sodium (E)-2-phenylethenesulfonate or beta-Styrenesulfonic Acid Sodium Salt, is a compound with the molecular formula C8H7NaO3S . It has a molecular weight of 206.20 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a phenyl group (C6H5-) and a sulphonate group (-SO3Na) attached to an ethylene group (C2H4) . The InChI string representation of the compound is InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+; .


Physical And Chemical Properties Analysis

Sodium 2-phenylethylene-1-sulphonate has a molecular weight of 206.20 g/mol. It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 206.00135954 g/mol . It has a topological polar surface area of 65.6 Ų .

Scientific Research Applications

  • Sodium-Ion Batteries

    • Field : Energy Storage
    • Application : Sodium-ion batteries (SIBs) have been considered as a potential large-scale energy storage technology, especially for sustainable clean energy like wind, solar, and wave .
    • Methods : The development of promising host materials with the ability of fast, stable, and efficient sodium-ion insertion/extraction is key to promoting SIBs . Furthermore, the optimization of the electrolyte, the matching of cathode and anode materials, and the construction of sodium-ion full batteries with high-performance, high-safety, and low cost are urgently needed .
    • Results : Despite the challenges of low specific energy, unsatisfactory rate capability, and short cycling life caused by the heavy mass and large radius of Na+ ions, substantial progress has been made .
  • Synthesis of Organosulfur Compounds

    • Field : Organic Chemistry
    • Application : Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds .
    • Methods : Sodium sulfinates emerge as sulfonylating, sulfenylating or sulfinylating reagents, depending on reaction conditions . They are used in S–S, N–S, and C–S bond-forming reactions .
    • Results : Remarkable advancement has been made in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in sulfonyl radical-triggered ring-closing sulfonylation .
    • Methods : The reaction involves the generation of sulfonyl radicals from sodium sulfinates, which then undergo ring-closing reactions .
    • Results : This method allows for the synthesis of a variety of cyclic organosulfur compounds .
  • Electrochemical Synthesis of Sodium Sulfinates

    • Field : Electrochemistry
    • Application : Sodium sulfinates can be synthesized electrochemically .
    • Methods : The process involves the electrochemical reduction of sulfonyl chlorides to sodium sulfinates .
    • Results : This method provides a green and sustainable approach to the synthesis of sodium sulfinates .
  • Synthesis of Amphoteric Surfactants

    • Field : Industrial Chemistry
    • Application : Sodium sulfinates can be used in the synthesis of amphoteric surfactants .
    • Methods : The surfactants are synthesized from fatty amine, acrylic acid, and sodium 3-chloro-2-hydroxypropyl sulfonate .
    • Results : The resulting surfactants exhibit good surface activity .
  • Photoredox Catalytic Transformations

    • Field : Photocatalysis
    • Application : Sodium sulfinates can be used in photocatalytic transformations .
    • Methods : The process involves the use of light to activate sodium sulfinates, which then participate in various transformations .
    • Results : This method allows for the synthesis of a variety of organosulfur compounds .
  • Sulfonyl Radical-Triggered Multicomponent Reactions

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in sulfonyl radical-triggered multicomponent reactions .
    • Methods : The reaction involves the generation of sulfonyl radicals from sodium sulfinates, which then participate in multicomponent reactions .
    • Results : This method allows for the synthesis of a variety of organosulfur compounds .
  • Site-Selective C–H Sulfonylation

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in site-selective C–H sulfonylation .
    • Methods : The process involves the use of sodium sulfinates to selectively sulfonylate C–H bonds .
    • Results : This method allows for the synthesis of a variety of organosulfur compounds .
  • Synthesis of Thiosulfonates

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in the synthesis of thiosulfonates .
    • Methods : The process involves the use of sodium sulfinates to form S–S bonds .
    • Results : This method allows for the synthesis of a variety of thiosulfonates .
  • Synthesis of Sulfonamides

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in the synthesis of sulfonamides .
    • Methods : The process involves the use of sodium sulfinates to form N–S bonds .
    • Results : This method allows for the synthesis of a variety of sulfonamides .
  • Synthesis of Sulfides

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in the synthesis of sulfides .
    • Methods : The process involves the use of sodium sulfinates to form S–C bonds .
    • Results : This method allows for the synthesis of a variety of sulfides .
  • Synthesis of Sulfones

    • Field : Organic Chemistry
    • Application : Sodium sulfinates can be used in the synthesis of sulfones .
    • Methods : The process involves the use of sodium sulfinates to form S–C bonds .
    • Results : This method allows for the synthesis of a variety of sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

properties

IUPAC Name

sodium;(E)-2-phenylethenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S.Na/c9-12(10,11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,9,10,11);/q;+1/p-1/b7-6+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCGMVDMOKPCSQ-UHDJGPCESA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-phenylethylene-1-sulphonate

CAS RN

2039-44-3
Record name Sodium 2-phenylethylene-1-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-phenylethylene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.